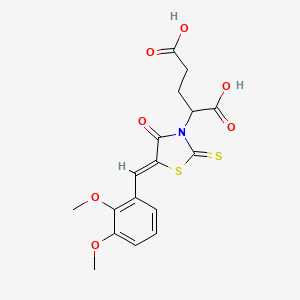

(Z)-2-(5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid

Description

Properties

IUPAC Name |

2-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO7S2/c1-24-11-5-3-4-9(14(11)25-2)8-12-15(21)18(17(26)27-12)10(16(22)23)6-7-13(19)20/h3-5,8,10H,6-7H2,1-2H3,(H,19,20)(H,22,23)/b12-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQFKWXGICVXXDA-WQLSENKSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C=C2C(=O)N(C(=S)S2)C(CCC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1OC)/C=C\2/C(=O)N(C(=S)S2)C(CCC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid typically involves multiple steps, starting with the preparation of the thiazolidine ring This can be achieved through the reaction of a suitable amine with a carbonyl compound, followed by cyclization with a thiocarbonyl compound The benzylidene group is introduced via a condensation reaction with 2,3-dimethoxybenzaldehyde

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. Purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: The benzylidene group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the benzylidene moiety.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and protein-ligand binding. Its thiazolidine ring is of particular interest due to its presence in various bioactive molecules, making it a valuable tool for drug discovery and development.

Medicine

The compound’s potential medicinal applications include its use as a lead compound for developing new pharmaceuticals. Its ability to interact with biological targets, such as enzymes and receptors, makes it a promising candidate for therapeutic agents.

Industry

In the industrial sector, (Z)-2-(5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique chemical properties enable the development of products with enhanced performance and functionality.

Mechanism of Action

The mechanism of action of (Z)-2-(5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazolidine ring can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. The benzylidene group can participate in π-π interactions with aromatic residues, enhancing binding affinity. The pentanedioic acid moiety can form hydrogen bonds with polar residues, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Thiazolidinone derivatives share a core 4-oxo-2-thioxothiazolidine ring but differ in substituents on the benzylidene group and the side chain. Key structural distinctions are summarized below:

Table 1: Structural Comparison of Thiazolidinone Derivatives

*Hypothetically calculated based on structural formula.

Key Observations:

- The pentanedioic acid chain increases hydrophilicity, which may improve aqueous solubility relative to benzoic acid derivatives (e.g., ).

Physicochemical Properties

Key properties influenced by substituents include solubility, logP, and spectral characteristics:

Table 4: Physicochemical Comparison

Notes:

- The pentanedioic acid chain in the target compound likely reduces logP (increased hydrophilicity) compared to benzoic acid derivatives.

- Fluorine substituents (e.g., ) increase lipophilicity, which may enhance membrane permeability but reduce solubility.

Biological Activity

(Z)-2-(5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid is a complex organic compound that belongs to the class of thiazolidinone derivatives. This compound exhibits significant biological activities, making it a subject of interest in medicinal chemistry. The following sections detail its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolidinone core with a benzylidene substituent and a pentanedioic acid moiety. Its molecular formula is CHNOS, indicating the presence of multiple functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 392.43 g/mol |

| Solubility | Soluble in DMSO and ethanol |

| Log P | 1.56 |

The biological activity of (Z)-2-(5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The thioxothiazolidine ring plays a crucial role in binding affinity, influencing pathways such as:

- Enzyme Inhibition : The compound has been shown to inhibit specific protein kinases, which are vital in cell signaling and regulation.

- Antioxidant Activity : It exhibits properties that scavenge free radicals, contributing to its potential protective effects against oxidative stress.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

- Antitumor Activity : Studies have demonstrated that the compound can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.

- Anti-inflammatory Effects : It has been shown to reduce inflammation markers in vitro, indicating possible therapeutic applications in inflammatory diseases.

- Antimicrobial Properties : Preliminary data suggest effectiveness against certain bacterial strains, highlighting its potential use as an antimicrobial agent.

Case Studies and Research Findings

Several studies have investigated the biological properties of thiazolidinone derivatives similar to (Z)-2-(5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid.

Study 1: Antitumor Activity

A study evaluated the cytotoxic effects of various thiazolidinone derivatives on human tumor cell lines. The results indicated that compounds with similar structural features exhibited IC50 values ranging from 10 to 30 μM against breast and lung cancer cells. Specifically, derivatives with methoxy substitutions showed enhanced potency due to increased lipophilicity.

Study 2: Anti-inflammatory Mechanism

In another investigation, the compound was tested for its ability to inhibit pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. The results indicated a significant reduction in TNF-alpha and IL-6 levels at concentrations as low as 5 μM, suggesting its potential for treating inflammatory conditions.

Study 3: Antimicrobial Efficacy

A recent study assessed the antimicrobial activity of thiazolidinone derivatives against Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL against Staphylococcus aureus and Escherichia coli.

Q & A

Basic Research Questions

Q. How can the synthesis of (Z)-2-(5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid be optimized for yield and purity?

- Methodological Answer : The compound’s synthesis involves a Knoevenagel condensation between a thiazolidinone core and a substituted benzaldehyde. Key parameters include:

- Reaction time and temperature : Prolonged reflux (~4–6 hours) in acetic acid with sodium acetate as a catalyst improves cyclization and minimizes byproducts .

- Solvent selection : Glacial acetic acid enhances solubility of the thiazolidinone precursor, while methanol is optimal for recrystallization .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves unreacted aldehydes, confirmed via TLC monitoring .

Q. What analytical techniques are critical for confirming the Z-configuration of the benzylidene moiety?

- Methodological Answer :

- NMR spectroscopy : The NMR singlet for the =CH proton (δ ~7.80 ppm) and NMR signals for the C=S (δ ~167–174 ppm) and C=O (δ ~170–174 ppm) groups confirm the thiazolidinone scaffold. NOESY experiments distinguish the Z-isomer by spatial proximity of the benzylidene proton to the thioxo group .

- X-ray crystallography : Single-crystal analysis provides definitive stereochemical evidence, as seen in analogous thiazolidinone derivatives .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated stability studies : Incubate the compound in buffers (pH 3–9) at 40°C for 14 days. Monitor degradation via HPLC (C18 column, 0.1% TFA/acetonitrile mobile phase) .

- Thermogravimetric analysis (TGA) : Determine decomposition temperature (Td) to guide storage conditions (e.g., refrigeration at 4°C) .

Advanced Research Questions

Q. What computational strategies can predict the compound’s binding affinity to biological targets (e.g., cyclooxygenase-2)?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Use the crystal structure of COX-2 (PDB ID: 5KIR) to simulate ligand-receptor interactions. Focus on hydrogen bonding with Arg120 and hydrophobic contacts with Val523 .

- MD simulations (GROMACS) : Run 100-ns trajectories to assess binding stability, calculating root-mean-square deviation (RMSD) and binding free energy (MM-PBSA) .

Q. How can contradictory bioactivity data (e.g., varying IC50 values across assays) be resolved?

- Methodological Answer :

- Assay standardization : Compare protocols for cell viability (MTT vs. resazurin assays) and enzyme inhibition (fluorescence vs. radiometric methods). For example, MTT assays may underestimate potency due to thiazolidinone interference with formazan crystals .

- Dose-response validation : Repeat experiments with stricter controls (e.g., DMSO concentration ≤0.1%) and use orthogonal assays (e.g., Western blotting for target protein expression) .

Q. What advanced separation techniques improve enantiomeric purity during large-scale synthesis?

- Methodological Answer :

- Chiral HPLC : Utilize a Chiralpak IC-3 column (hexane/isopropanol 85:15) to resolve enantiomers, with detection at 254 nm .

- Membrane-based enantioselective separation : Employ β-cyclodextrin-functionalized membranes to enhance selectivity, achieving >98% enantiomeric excess (ee) .

Q. How can quantum mechanical calculations guide the design of derivatives with enhanced pharmacokinetic properties?

- Methodological Answer :

- DFT calculations (Gaussian 16) : Optimize geometry at the B3LYP/6-31G(d) level to compute electronic properties (e.g., HOMO-LUMO gap for redox stability).

- ADMET prediction (SwissADME) : Modify substituents (e.g., replacing methoxy with trifluoromethyl) to improve LogP (target: 2–3) and reduce CYP3A4 inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.